BenchChemオンラインストアへようこそ!

Disilylsilane

Low-thermal-budget CVD Silicon epitaxy Amorphous silicon deposition

Disilylsilane (IUPAC name; synonym trisilane), CAS 7783-26-8, is a linear perhydridooligosilane with the molecular formula Si₃H₈ and a molecular weight of 92.32 g/mol. It belongs to the homologous silane series (SiₙH₂ₙ₊₂) and occupies the critical transition point where silicon-chain properties diverge measurably from those of the smaller homologues silane (SiH₄) and disilane (Si₂H₆).

Molecular Formula H8Si3
Molecular Weight 92.32 g/mol
CAS No. 7783-26-8
Cat. No. B1582254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilylsilane
CAS7783-26-8
Molecular FormulaH8Si3
Molecular Weight92.32 g/mol
Structural Identifiers
SMILES[SiH3][SiH2][SiH3]
InChIInChI=1S/H8Si3/c1-3-2/h3H2,1-2H3
InChIKeyVEDJZFSRVVQBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disilylsilane (Trisilane, Si₃H₈) CAS 7783-26-8: Baseline Identity and Compound Class Positioning for Procurement Decisions


Disilylsilane (IUPAC name; synonym trisilane), CAS 7783-26-8, is a linear perhydridooligosilane with the molecular formula Si₃H₈ and a molecular weight of 92.32 g/mol [1]. It belongs to the homologous silane series (SiₙH₂ₙ₊₂) and occupies the critical transition point where silicon-chain properties diverge measurably from those of the smaller homologues silane (SiH₄) and disilane (Si₂H₆) [2]. At standard temperature and pressure, trisilane is a colourless, pyrophoric liquid—a physical state that directly dictates its handling infrastructure and differentiates it from the gaseous mono- and disilanes [2]. This compound serves as a low-thermal-budget silicon precursor in chemical vapour deposition (CVD) and atomic layer deposition (ALD), where the presence of three contiguous silicon atoms enables sigma–sigma bond conjugation and a lower-energy dissociative adsorption pathway that is inaccessible to one- or two-silicon precursors [3].

Disilylsilane Procurement: Why In-Class Substitution with Silane or Disilane Cannot Deliver Equivalent Process Outcomes


The silane homologous series displays non-linear scaling of key process-relevant properties with chain length. Moving from silane (Si₁) to disilane (Si₂) to trisilane (Si₃) does not produce a simple additive increment in deposition performance; instead, the three-silicon chain crosses a threshold where physical state changes from gas to liquid [1], the thermal activation barrier for surface decomposition drops sharply [2], and gas-phase reaction pathways begin to compete with surface reactions, altering film morphology [3]. A user substituting trisilane with disilane, or vice versa, will not merely experience a proportional change in deposition rate—they will encounter fundamentally different film quality outcomes, growth regimes, and hardware compatibility requirements. The following quantitative evidence documents exactly where trisilane's differentiation becomes decision-relevant.

Quantitative Evidence Guide for Disilylsilane Differentiation vs. Silane, Disilane, and Branched Oligosilanes


Deposition Temperature Threshold: Trisilane Achieves Practical CVD Growth Rates at 600 °C vs. ≥850 °C Required for Silane and Disilane

Trisilane enables practical silicon deposition rates at temperatures approximately 250 °C lower than those required by silane or disilane. While silane and disilane exhibit relatively low deposition rates below 850 °C, trisilane and higher linear oligosilanes have demonstrated practical deposition rates at temperatures as low as 600 °C [1]. This reduction in thermal budget is attributed to the lower energy barrier for dissociative adsorption of terminal Si–H bonds enabled by sigma–sigma bond conjugation across the three-silicon backbone [1]. Branched silanes such as isotetrasilane and neopentasilane can achieve deposition at even lower temperatures (∼450 °C), but are structurally distinct compounds that must be procured separately [1].

Low-thermal-budget CVD Silicon epitaxy Amorphous silicon deposition

Physical State and Handling Infrastructure: Trisilane Is a Liquid at Room Temperature (bp 52.9 °C), Whereas Silane (bp −111.8 °C) and Disilane (bp −14.5 °C) Are Gases

The boiling point of trisilane is 52.9 °C, making it a liquid at standard temperature and pressure, in contrast to silane (bp −111.8 °C) and disilane (bp −14.5 °C), which are gases [1]. This phase difference dictates fundamentally different precursor delivery strategies: gaseous silane and disilane are drawn from high-pressure cylinders via mass flow controllers, whereas liquid trisilane can be delivered either by vapour draw (vapour pressure 12.7 kPa at 0 °C) or by direct liquid injection [2]. Tetrasilane (bp 84.3 °C) is also liquid, but its thermal stability is significantly lower than that of trisilane, decomposing slowly at room temperature under ambient light [3].

Precursor delivery CVD hardware compatibility Vapor draw versus liquid delivery

Growth Rate vs. Film Quality Trade-Off: Trisilane Delivers Twofold Higher Si Growth Rate Than Disilane but with Higher Surface Roughness and Island Formation Under LPCVD Conditions

In a direct head-to-head comparison under UHVCVD and LPCVD conditions without carrier gas, disilane produced high-quality epitaxial Si layers, whereas trisilane exhibited approximately twofold higher Si growth rates accompanied by lower film quality [1]. Under LPCVD conditions, the growth rate of trisilane was three times higher than its growth rate under UHVCVD, while disilane growth rates remained constant across both pressure regimes—indicating that gas-phase reactions contribute significantly to trisilane deposition at higher pressures [1]. AFM measurements revealed that RMS surface roughness of trisilane-grown epilayers was higher than that of disilane-grown layers at both 550 °C and 600 °C, and island formation phenomena were observed exclusively in trisilane-based LPCVD films [1]. Additionally, trisilane exhibited fourfold more effective Si incorporation than disilane in SiGe epitaxy (comparable Ge concentrations at one-quarter the precursor flow rate) [1].

Silicon epitaxy quality Surface roughness UHVCVD vs. LPCVD process window

Substitutional Carbon Incorporation for Tensile-Strained Si₁₋ᵧCᵧ Films: Trisilane Enables 1.9 at% Carbon at 600 °C and 2.3 at% at 550 °C with Growth Rates of 20 and 7 nm/min

Using trisilane and methylsilane precursor chemistry in reduced-pressure CVD, substitutional carbon concentrations of 1.9 at% at 600 °C and 2.3 at% at 550 °C were achieved, with corresponding growth rates of 20 nm min⁻¹ and 7 nm min⁻¹, respectively [1]. These substitutional carbon levels exceed the 1 at% threshold required for effective tensile strain in n-type MOS source/drain stressors [1]. Silane-based CVD processes at comparable temperatures typically produce lower substitutional carbon incorporation due to the higher thermal budget required for efficient silane decomposition, which drives carbon into interstitial rather than substitutional sites [1]. The measured film stress values reached several gigapascals, confirming the tensile strain necessary for enhanced electron mobility [1].

Si₁₋ᵧCᵧ epitaxy Tensile strain engineering n-type MOS stressors

Thermal Decomposition Kinetics: Quantitative Rate Data for Trisilane, Disilane, and Tetrasilane in the 559–586 K Range

The thermal decomposition kinetics of disilane, trisilane, and tetrasilane were determined in a head-to-head study by Martin, O'Neal, and Ring at temperatures of 559–586 K and a pressure of 0.52 bar [1]. The reaction Si₃H₈ + SiH₂ → Products was measured with a relative rate expression of k = 6.81 ± 2.0 (relative to the reference reaction (CH₃)₃SiH + SiH₂ → (CH₃)₃SiSiH₃) [1]. Trisilane decomposition proceeds via a 1,2-hydrogen shift mechanism yielding monosilane, disilane, and isotetrasilane as primary products, a pathway distinct from disilane decomposition [2]. This kinetic fingerprint directly informs the temperature ceiling above which gas-phase particle formation becomes problematic in CVD processes—a threshold that is lower for trisilane than for disilane under equivalent partial pressure conditions [1].

Thermal stability Decomposition kinetics Process safety window

Laser-Induced Deposition Rate: Trisilane Delivers Significantly Faster Polysilicon Line Growth Than Silane at Equivalent Laser Power and Gas Pressure

In a direct comparison of laser-induced deposition of polysilicon lines on Si/SiO₂/Si multilayer substrates using a CW argon-ion laser (λ ≈ 0.5 μm), the deposition rate using trisilane was significantly faster than that obtained with silane, with the process being limited by a thermally activated surface reaction in the adsorbed layer [1]. Polysilicon lines between 1 and 2 μm in width were successfully written under optimized processing conditions, with deposition kinetics and microstructure morphology characterized as a function of laser power, gas pressure, and scan speed [1]. This demonstrates that trisilane's advantage extends beyond thermal CVD to photolytically and laser-induced deposition modes, where its lower Si–Si bond dissociation energy (313 kJ/mol) compared to the Si–H bond energy in silane translates to higher deposition efficiency [1].

Laser direct writing Polysilicon microstructures Maskless lithography

Best-Fit Application Scenarios for Disilylsilane (Trisilane) Based on Verified Quantitative Differentiation


Low-Thermal-Budget Silicon and SiGe Epitaxy at 500–650 °C Without Carrier Gas

Trisilane is the preferred silicon precursor when process constraints demand epitaxial growth below 650 °C and the use of a hydrogen carrier gas must be minimised or eliminated. As demonstrated by Byeon et al., trisilane achieves practical Si growth rates at 550–600 °C under UHVCVD and LPCVD conditions without any carrier gas, whereas silane and disilane show negligible growth under these low-thermal-budget conditions [1]. However, users must accept a film-quality penalty: trisilane-grown epilayers exhibit higher RMS surface roughness and, under LPCVD conditions, island formation, whereas disilane delivers superior film quality with lower throughput [1]. This scenario applies to advanced CMOS nodes where thermal budget minimisation is critical for dopant profile control.

Tensile-Strained Si₁₋ᵧCᵧ Source/Drain Stressors for n-Type MOS Devices

When the fabrication objective is tensile-strained silicon–carbon alloy films for electron mobility enhancement, trisilane is uniquely capable among the linear silanes of delivering substitutional carbon concentrations above 1.9 at% at process-compatible temperatures of 550–600 °C [1]. The combination of trisilane and methylsilane in RPCVD achieves growth rates of up to 20 nm min⁻¹ at 600 °C with 1.9 at% [C]sub, generating film stress levels of several gigapascals suitable for channel strain engineering [1]. Competing precursors that require higher temperatures risk driving carbon into interstitial sites, negating the tensile strain effect.

Laser Direct-Writing of Polysilicon Microstructures for Maskless Patterning

Trisilane is the higher-throughput precursor choice for laser-induced CVD of polysilicon microstructures when compared to silane. Tonneau et al. demonstrated that trisilane enables significantly faster deposition of 1–2 μm-wide polysilicon lines using a CW argon-ion laser, with the process limited by a thermally activated surface reaction rather than by precursor supply [1]. The liquid state of trisilane also facilitates on-substrate photolytic delivery schemes that are impractical with gaseous silane or disilane, opening routes to direct-write silicon patterning without photoresist-based lithography.

Dual-Mode Delivery CVD Processes Requiring Both Vapour Draw and Liquid Injection Flexibility

Trisilane occupies a unique position in the silane series as the lowest-molecular-weight homologue that is a liquid at room temperature (bp 52.9 °C) while still possessing sufficient vapour pressure (12.7 kPa) for mass-flow-controlled vapour delivery at flow rates up to 120 sccm [1][2]. This dual delivery capability means a single precursor can serve both vapour-phase and liquid-injection CVD tools without hardware reconfiguration. Silane and disilane cannot be delivered as liquids, while tetrasilane (bp 84.3 °C) offers lower vapour pressure and significantly poorer room-temperature stability, decomposing slowly with hydrogen evolution under ambient light [3].

Quote Request

Request a Quote for Disilylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.